molecular formula C9H7N5O2 B12602627 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde CAS No. 878551-11-2

4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde

Cat. No.: B12602627
CAS No.: 878551-11-2
M. Wt: 217.18 g/mol
InChI Key: XNYJLEHNWUSMGW-UHFFFAOYSA-N
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Description

4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde is a compound that features a triazole ring, which is known for its wide range of biological activities. The triazole moiety is often found in compounds with antibacterial, antiviral, antifungal, antitubercular, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications.

Preparation Methods

The synthesis of 4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde typically involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones. The reaction mechanism includes the formation of carbinolamine by the addition of an amine to the carbonyl group, followed by the elimination of a water molecule and intramolecular cyclization to form spiro compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The triazole ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include acids, bases, and other catalytic agents.

Scientific Research Applications

4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. Inhibition of PARP-1 can lead to cell dysfunction or necrotic cell death, making this compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

Properties

CAS No.

878551-11-2

Molecular Formula

C9H7N5O2

Molecular Weight

217.18 g/mol

IUPAC Name

4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)benzaldehyde

InChI

InChI=1S/C9H7N5O2/c15-4-6-1-2-8(16)7(3-6)12-14-9-10-5-11-13-9/h1-5,16H,(H,10,11,13)

InChI Key

XNYJLEHNWUSMGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)N=NC2=NC=NN2)O

Origin of Product

United States

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